molecular formula C12H17NO2 B2421222 N-Isopropyl-2-(3-methoxyphenyl)acetamide CAS No. 1459264-33-5

N-Isopropyl-2-(3-methoxyphenyl)acetamide

Cat. No.: B2421222
CAS No.: 1459264-33-5
M. Wt: 207.273
InChI Key: BBVVLFKFFDXNDT-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(3-methoxyphenyl)acetamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxybenzylamine with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dichloromethane and ethanol .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, leading to decreased inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-(3-hydroxyphenyl)acetamide
  • N-Isopropyl-2-(3-chlorophenyl)acetamide
  • N-Isopropyl-2-(3-fluorophenyl)acetamide

Uniqueness

N-Isopropyl-2-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-10-5-4-6-11(7-10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVLFKFFDXNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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